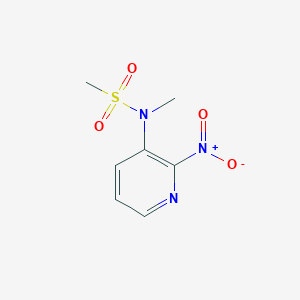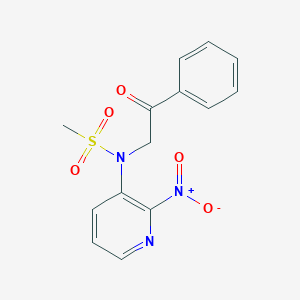![molecular formula C22H21N5O2S B240921 ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B240921.png)
ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is a chemical compound with potential applications in scientific research. This molecule is a pyrazole derivative that contains a benzothiophene ring system, which is known to exhibit a range of biological activities. In
Wirkmechanismus
The mechanism of action of ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, cell proliferation, and cell death.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound exhibits cytotoxic effects against cancer cells. This compound has also been shown to inhibit the growth of various bacterial and fungal strains. In vivo studies have demonstrated that this compound has anti-inflammatory and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate in lab experiments is its potential to exhibit a range of biological activities. This compound can be used to investigate various biological processes, including inflammation, cell proliferation, and cell death. However, one limitation of using this compound is the lack of information on its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for research on ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate. One direction is to investigate its potential as a therapeutic agent in the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, further studies are needed to determine its toxicity and potential side effects in vivo.
Synthesemethoden
The synthesis of ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate has been reported in the literature. One such method involves the reaction of 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylic acid with ethyl chloroformate in the presence of triethylamine and 4-dimethylaminopyridine. This reaction yields this compound as a white solid.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. This compound has also been investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
Molekularformel |
C22H21N5O2S |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C22H21N5O2S/c1-2-29-22(28)15-12-24-27(18(15)23)20-17-14-10-6-7-11-16(14)30-21(17)26-19(25-20)13-8-4-3-5-9-13/h3-5,8-9,12H,2,6-7,10-11,23H2,1H3 |
InChI-Schlüssel |
KPXCASDRGRUTPC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=C3C4=C(CCCC4)SC3=NC(=N2)C5=CC=CC=C5)N |
Kanonische SMILES |
CCOC(=O)C1=C(N(N=C1)C2=C3C4=C(CCCC4)SC3=NC(=N2)C5=CC=CC=C5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B240839.png)






![Ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240858.png)



![2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B240870.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B240872.png)
![2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol](/img/structure/B240879.png)